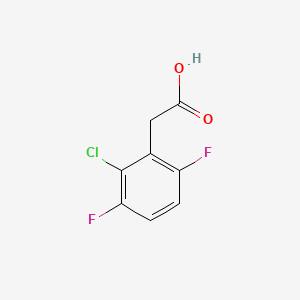

2-Chloro-3,6-difluorophenylacetic acid

Descripción

The exact mass of the compound 2-Chloro-3,6-difluorophenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-3,6-difluorophenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3,6-difluorophenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-chloro-3,6-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-8-4(3-7(12)13)5(10)1-2-6(8)11/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEIKDZPBYTKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-52-1 | |

| Record name | 2-Chloro-3,6-difluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 261762-52-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

starting materials for 2-Chloro-3,6-difluorophenylacetic acid synthesis

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3,6-difluorophenylacetic acid: Core Starting Materials and Synthetic Strategies

Authored by: A Senior Application Scientist

Abstract

2-Chloro-3,6-difluorophenylacetic acid is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts specific steric and electronic properties that are highly sought after in the design of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the principal synthetic routes to 2-Chloro-3,6-difluorophenylacetic acid, with a focus on the selection of starting materials and the rationale behind the chosen chemical transformations. We will delve into two primary, field-proven synthetic strategies, providing detailed experimental insights and protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Substituted Phenylacetic Acids

Phenylacetic acids and their derivatives are privileged scaffolds in drug discovery, forming the core structure of many non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and other therapeutic agents. The introduction of halogen atoms, particularly fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability, improve binding affinity, and alter acidity, making fluorinated phenylacetic acids like 2-Chloro-3,6-difluorophenylacetic acid highly attractive for modern drug design. The strategic placement of a chlorine atom further influences the molecule's conformational preferences and electronic distribution.

This guide will focus on two robust and versatile synthetic pathways to obtain 2-Chloro-3,6-difluorophenylacetic acid, each starting from a different commercially accessible precursor. The choice of a specific route will often depend on the availability of starting materials, scalability, and the desired purity of the final product.

Synthetic Strategy I: The Anilino-Diazotization Pathway

This strategy commences with a substituted aniline, a common and often readily available starting material. The core of this pathway lies in the Sandmeyer reaction, a powerful transformation that allows for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2][3]

Overview of the Anilino-Diazotization Pathway

The synthesis begins with 3-Chloro-2,5-difluoroaniline , which is converted to the corresponding diazonium salt. This intermediate is then subjected to a cyanation reaction, typically using a copper(I) cyanide catalyst, to yield 2-Chloro-3,6-difluorobenzonitrile . The final step involves the hydrolysis of the nitrile to the desired carboxylic acid.

Caption: Synthetic workflow for the Anilino-Diazotization Pathway.

Experimental Protocol: Anilino-Diazotization Pathway

Step 1: Diazotization of 3-Chloro-2,5-difluoroaniline

-

To a stirred solution of 3-Chloro-2,5-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Expert Insight: The stability of the diazonium salt is critical; hence, maintaining a low temperature is paramount to prevent its decomposition.

Step 2: Sandmeyer Reaction - Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

-

Cool the mixture and extract the product, 2-Chloro-3,6-difluorobenzonitrile, with a suitable organic solvent (e.g., toluene or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Trustworthiness: The use of copper(I) cyanide is a classic and reliable method for the Sandmeyer reaction, known for its good yields in the synthesis of aryl nitriles.[4]

Step 3: Hydrolysis of 2-Chloro-3,6-difluorobenzonitrile

-

To the crude 2-Chloro-3,6-difluorobenzonitrile from Step 2, add a mixture of concentrated sulfuric acid and water.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and pour it onto ice.

-

The solid precipitate of 2-Chloro-3,6-difluorophenylacetic acid is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Causality: The strong acidic conditions and high temperature are necessary to hydrolyze the stable nitrile group to a carboxylic acid.[5][6]

Data Summary: Anilino-Diazotization Pathway

| Step | Key Reagents | Typical Yield | Purity (crude) |

| Diazotization | NaNO₂, HCl | In-situ | N/A |

| Sandmeyer Reaction | CuCN | 70-85% | >90% |

| Hydrolysis | H₂SO₄, H₂O | 85-95% | >95% |

| Overall Yield | 59-80% |

Synthetic Strategy II: The Toluene-Halogenation Pathway

This alternative strategy utilizes a substituted toluene as the starting material. The key transformations involve the radical halogenation of the benzylic methyl group, followed by cyanation and subsequent hydrolysis. This approach is often favored for large-scale industrial production due to the relatively low cost of toluene derivatives.

Overview of the Toluene-Halogenation Pathway

The synthesis initiates with 2-Chloro-3,6-difluorotoluene . This is subjected to free-radical bromination to form the corresponding benzyl bromide. The benzyl bromide is then converted to the phenylacetonitrile derivative via nucleophilic substitution with a cyanide salt. Finally, the nitrile is hydrolyzed to afford the target phenylacetic acid. A patent for a similar compound, 2,3-difluorophenylacetic acid, describes a photohalogenation step on 2,3-difluorotoluene, which supports this approach.[7]

Caption: Synthetic workflow for the Toluene-Halogenation Pathway.

Experimental Protocol: Toluene-Halogenation Pathway

Step 1: Radical Bromination of 2-Chloro-3,6-difluorotoluene

-

A solution of 2-Chloro-3,6-difluorotoluene (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq) in a non-polar solvent like carbon tetrachloride or cyclohexane is heated to reflux.

-

The reaction is irradiated with a UV lamp to facilitate the initiation of the radical chain reaction.

-

The reaction progress is monitored by GC or TLC. Upon completion, the mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-Chloro-3,6-difluorobenzyl bromide.

Expert Insight: Over-bromination to the benzal bromide can be a side reaction. Careful control of the stoichiometry of NBS is crucial for selectivity.

Step 2: Cyanation of 2-Chloro-3,6-difluorobenzyl bromide

-

The crude 2-Chloro-3,6-difluorobenzyl bromide is dissolved in a polar aprotic solvent such as acetone or DMSO.

-

Sodium cyanide (1.2 eq) is added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete.

-

The reaction mixture is poured into water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the crude 2-Chloro-3,6-difluorophenylacetonitrile.

Trustworthiness: This is a standard SN2 reaction and is generally high-yielding, provided that the starting benzyl bromide is of good quality.

Step 3: Hydrolysis of 2-Chloro-3,6-difluorophenylacetonitrile

This step is identical to the hydrolysis step in the Anilino-Diazotization Pathway.

Data Summary: Toluene-Halogenation Pathway

| Step | Key Reagents | Typical Yield | Purity (crude) |

| Radical Bromination | NBS, AIBN | 75-90% | >85% |

| Cyanation | NaCN | 80-95% | >90% |

| Hydrolysis | H₂SO₄, H₂O | 85-95% | >95% |

| Overall Yield | 57-81% |

Alternative Synthetic Considerations

While the two pathways detailed above are the most common and reliable, other synthetic strategies can be considered depending on the availability of specific starting materials.

The Willgerodt-Kindler Reaction

If 2-Chloro-3,6-difluoroacetophenone is available, the Willgerodt-Kindler reaction offers a direct route to the corresponding thioamide, which can then be hydrolyzed to the phenylacetic acid.[8][9][10][11][12] This reaction typically involves heating the acetophenone with sulfur and a secondary amine, such as morpholine.

Grignard-Based Approaches

A Grignard reagent formed from a suitable benzyl halide, such as 2-Chloro-3,6-difluorobenzyl chloride , can react with carbon dioxide to form the desired carboxylic acid.[13][14] However, the preparation and handling of Grignard reagents require strictly anhydrous conditions.[15][16]

Conclusion

The synthesis of 2-Chloro-3,6-difluorophenylacetic acid can be effectively achieved through several synthetic routes. The Anilino-Diazotization and Toluene-Halogenation pathways represent the most practical and scalable approaches, with the choice between them often dictated by the cost and availability of the respective starting materials. Both methods rely on well-established and robust chemical transformations, ensuring reliable access to this important synthetic building block. For researchers and drug development professionals, a thorough understanding of these synthetic strategies is essential for the efficient and successful development of novel chemical entities.

References

- CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents.

-

A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate - ResearchGate. Available at: [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. Available at: [Link]

- CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents.

-

Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Available at: [Link]

-

A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Available at: [Link]

-

22.5 Sandmeyer Reactions | Organic Chemistry - YouTube. Available at: [Link]

- US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents.

- CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents.

-

Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]

- CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents.

-

grignard reagents - Chemguide. Available at: [Link]

- CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents.

-

A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition | Request PDF - ResearchGate. Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

-

Synthesis of 3,5-difluoroaniline - PrepChem.com. Available at: [Link]

-

Willgerodt-Kindler featuring acetophenone - Sciencemadness.org. Available at: [Link]

-

Sandmeyer Reaction Mechanism - BYJU'S. Available at: [Link]

-

Preparation method of 2-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap. Available at: [Link]

-

Preparation and reaction of 2-chloro-3,3-difluorocyclopropenylzinc reagent - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

phenylacetic acid - Organic Syntheses Procedure. Available at: [Link]

-

Process for producing 3,5-difluoroaniline - European Patent Office - EP 0497213 A2 - Googleapis.com. Available at: [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. Available at: [Link]

-

The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws]. Available at: [Link]

-

2-Chloro-6-fluorobenzaldehyde - Wikipedia. Available at: [Link]

- CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents.

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

-

Preparation of 2,6-dichlorobenzaldehyde - PrepChem.com. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]

- 12. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. m.youtube.com [m.youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

mechanism of 2-Chloro-3,6-difluorophenylacetic acid formation

An In-depth Technical Guide to the Formation of 2-Chloro-3,6-difluorophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3,6-difluorophenylacetic acid is a key building block in the synthesis of various pharmacologically active compounds and advanced materials. Its specific substitution pattern of chlorine and fluorine atoms on the phenyl ring imparts unique electronic and lipophilic properties, making it a valuable synthon in medicinal chemistry. This guide provides an in-depth exploration of the core mechanistic pathways for the formation of 2-Chloro-3,6-difluorophenylacetic acid, with a primary focus on a robust and widely applicable synthetic route commencing from 2-chloro-3,6-difluorotoluene. A detailed, step-by-step mechanistic elucidation, a comprehensive experimental protocol, and a discussion of a viable alternative synthetic strategy, the Willgerodt-Kindler reaction, are presented. This document is intended to serve as a practical and scientifically grounded resource for researchers engaged in the synthesis and application of complex halogenated aromatic compounds.

Introduction: The Significance of Halogenated Phenylacetic Acids

Fluorinated and chlorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of halogen atoms, particularly fluorine and chlorine, into a molecular scaffold can profoundly influence its physicochemical and biological properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and lipophilicity. Chlorine, on the other hand, can modulate electronic properties and provide a handle for further chemical transformations.

2-Chloro-3,6-difluorophenylacetic acid embodies these desirable characteristics. The difluoro substitution pattern, combined with the chloro substituent, creates a unique electronic environment on the aromatic ring, while the phenylacetic acid moiety serves as a versatile pharmacophore and a reactive handle for amide bond formation and other derivatizations. A thorough understanding of its synthesis is therefore crucial for chemists working on the development of novel therapeutics and functional materials.

Core Directive: A Mechanistic Deep Dive into the Formation from 2-Chloro-3,6-difluorotoluene

While several synthetic routes to 2-Chloro-3,6-difluorophenylacetic acid can be envisaged, a particularly reliable and scalable approach involves the functionalization of the methyl group of 2-chloro-3,6-difluorotoluene. This strategy offers excellent control over the regiochemistry of the final product, as the substitution pattern on the aromatic ring is established from the outset. The overall transformation can be dissected into three key mechanistic steps:

-

Free-Radical Side-Chain Bromination: The synthesis is initiated by the selective halogenation of the benzylic methyl group.

-

Nucleophilic Cyanation: The resulting benzyl bromide is then converted to a benzyl cyanide derivative.

-

Hydrolysis of the Nitrile: The final step involves the hydrolysis of the nitrile to the desired carboxylic acid.

Step 1: Free-Radical Side-Chain Bromination of 2-Chloro-3,6-difluorotoluene

The selective introduction of a halogen at the benzylic position of 2-chloro-3,6-difluorotoluene is most effectively achieved through a free-radical chain reaction, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photochemical or thermal conditions.

Mechanism:

-

Initiation: The reaction is initiated by the homolytic cleavage of the weak N-Br bond in NBS or the initiator to generate a bromine radical.

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the methyl group of 2-chloro-3,6-difluorotoluene to form a resonance-stabilized benzyl radical and hydrogen bromide (HBr). The stability of this benzylic radical is key to the selectivity of the reaction for the side chain over the aromatic ring.

-

The newly formed HBr reacts with NBS to produce a molecule of bromine (Br₂).

-

The benzyl radical then reacts with a bromine molecule (either from the reaction of HBr with NBS or directly from NBS) to form the desired 2-(bromomethyl)-1-chloro-3,6-difluorobenzene and a new bromine radical, which continues the chain reaction.

-

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Diagram 1: Mechanism of Free-Radical Side-Chain Bromination.

Step 2: Nucleophilic Substitution with Cyanide

The benzylic bromide is an excellent substrate for nucleophilic substitution reactions. The introduction of the cyano group is typically achieved by treating 2-(bromomethyl)-1-chloro-3,6-difluorobenzene with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Mechanism:

This reaction proceeds via a classic SN2 mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon, displacing the bromide ion as the leaving group in a single, concerted step. The use of a polar aprotic solvent is crucial as it solvates the cation (Na⁺ or K⁺) but not the cyanide anion, thus enhancing its nucleophilicity.

Diagram 3: Overview of the Willgerodt-Kindler Reaction Pathway.

While this method is often efficient, it may require higher temperatures and can sometimes result in lower yields compared to the multi-step synthesis from the corresponding toluene. However, its one-pot nature makes it an attractive option, particularly when the starting acetophenone is readily available.

Conclusion

The synthesis of 2-Chloro-3,6-difluorophenylacetic acid is a critical process for accessing a valuable building block in modern chemical research. The presented core mechanistic pathway, starting from 2-chloro-3,6-difluorotoluene, offers a logical, controllable, and scalable route to this important compound. By understanding the intricacies of each mechanistic step—from free-radical side-chain halogenation to nucleophilic cyanation and final hydrolysis—researchers can optimize reaction conditions to achieve high yields and purity. The discussion of the Willgerodt-Kindler reaction provides a valuable alternative perspective on the synthesis of this and related aryl acetic acids. This guide is intended to empower researchers with the fundamental knowledge required to confidently synthesize and utilize 2-Chloro-3,6-difluorophenylacetic acid in their scientific endeavors.

References

2-Chloro-3,6-difluorophenylacetic acid molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-3,6-difluorophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3,6-difluorophenylacetic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is largely dictated by the nuanced interplay of its structural and electronic properties. The presence of three halogen substituents on the phenyl ring creates a unique electronic landscape that governs its reactivity, intermolecular interactions, and ultimately, its biological activity in larger molecular constructs. This guide provides a detailed examination of the molecule's structure, bonding, and electronic characteristics, grounded in fundamental principles of physical organic chemistry. It further outlines the standard methodologies for its synthesis and characterization, offering a comprehensive resource for professionals engaged in its application.

Introduction to Halogenated Phenylacetic Acids

Phenylacetic acid (PAA) and its derivatives are crucial structural motifs in a vast array of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics.[1] The functionalization of the phenyl ring with halogen atoms is a cornerstone of modern drug design, as it allows for the fine-tuning of critical physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Chlorine and fluorine, in particular, are frequently employed. The introduction of these atoms into the PAA scaffold, as in the case of 2-Chloro-3,6-difluorophenylacetic acid, imparts a distinct set of properties that are a direct consequence of their effects on the molecule's structure and electronic distribution.

Table 1: Core Molecular Properties of 2-Chloro-3,6-difluorophenylacetic acid

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂O₂ | [2] |

| Molecular Weight | 206.57 g/mol | [2] |

| Canonical SMILES | C1=CC(=C(C(=C1F)Cl)CC(=O)O)F | |

| InChI Key | Not Publicly Available |

Molecular Structure and Geometry

While a definitive crystal structure for 2-Chloro-3,6-difluorophenylacetic acid is not widely available in the public domain, its geometry can be reliably predicted using established principles of VSEPR theory and computational modeling. The core structure consists of a planar benzene ring substituted at the C2, C3, and C6 positions. The acetic acid moiety, -CH₂COOH, is attached to the C1 position.

The key structural features are:

-

Aromatic Core: The benzene ring is expected to exhibit slight distortions from perfect hexagonal symmetry due to the electronic and steric demands of the four different substituents (-CH₂COOH, -Cl, -F, -F).

-

Side Chain Conformation: The carboxylic acid group is freely rotatable around the Cα-Cβ and Cβ-C1 bonds. The preferred conformation in the solid state or in solution will be one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding.

-

Bond Lengths and Angles: The C-Cl and C-F bond lengths will be influenced by the hybridization of the carbon atom and the electronegativity of the halogens. The bond angles within the ring will deviate slightly from the ideal 120° to accommodate the different sizes of the substituents.

The Electronic Architecture: A Duality of Effects

The chemical behavior of 2-Chloro-3,6-difluorophenylacetic acid is dominated by the electronic effects of its halogen substituents. Halogens exert two primary, opposing electronic influences on an aromatic ring: the inductive effect (-I) and the resonance effect (+R or +M).[3]

-

Inductive Effect (-I): Due to their high electronegativity, both chlorine and fluorine are potent sigma-electron withdrawing groups.[4] They pull electron density away from the benzene ring through the sigma bond framework, decreasing the overall electron density of the ring. This effect is distance-dependent and is strongest at the carbon atom directly attached to the halogen.

-

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring.[4] This donation of electron density increases the electron density at the ortho and para positions relative to the meta position.[3]

For halogens, the inductive effect is significantly stronger than the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic aromatic substitution compared to unsubstituted benzene.[3][5] However, the resonance effect, while weaker, still dictates the regioselectivity, making halogens ortho-, para-directing groups.[3] In 2-Chloro-3,6-difluorophenylacetic acid, this complex interplay acidifies the carboxylic proton and influences the reactivity of the methylene group and the aromatic ring itself.

Figure 2: A representative workflow for the synthesis and structural verification of 2-Chloro-3,6-difluorophenylacetic acid.

Representative Synthetic Protocol: Carbonylation of Benzyl Halide

This protocol is a generalized procedure based on established methods for synthesizing phenylacetic acids and should be adapted and optimized with appropriate safety precautions. [6]

-

Preparation of Benzyl Halide:

-

In a quartz reaction vessel equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, dissolve the starting material (e.g., 1-chloro-2,5-difluoro-3-methylbenzene) in a suitable solvent like carbon tetrachloride.

-

Add a radical initiator (e.g., AIBN or benzoyl peroxide).

-

While irradiating with a UV lamp, slowly add a halogenating agent (e.g., N-bromosuccinimide) portion-wise.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction, filter any solids, and remove the solvent under reduced pressure to yield the crude benzyl halide intermediate.

-

-

Carbonylation:

-

In a high-pressure reactor, charge the crude benzyl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable solvent (e.g., THF or toluene), and a base (e.g., triethylamine).

-

Seal the reactor, purge with carbon monoxide (CO), and then pressurize to the desired pressure (e.g., 10-50 atm).

-

Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring.

-

Maintain the reaction under pressure for several hours, monitoring CO uptake.

-

After cooling and venting the reactor, partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Acidify the aqueous layer with HCl to precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Spectroscopic Characterization

The unambiguous identification of 2-Chloro-3,6-difluorophenylacetic acid relies on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet (or narrowly split multiplet) corresponding to the two methylene (-CH₂) protons would likely appear in the 3.5-4.0 ppm range. The single aromatic proton (-CH) would appear further downfield, likely as a triplet or doublet of doublets due to coupling with the two adjacent fluorine atoms. The carboxylic acid proton (-COOH) will be a broad singlet, typically above 10 ppm.

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (>170 ppm). The aromatic carbons directly bonded to fluorine will show large one-bond C-F coupling constants, which is a key diagnostic feature.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing definitive structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹). A sharp C=O stretch will appear around 1700-1730 cm⁻¹. The C-F and C-Cl stretching vibrations will be visible in the fingerprint region (approx. 1000-1400 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Computational Insights into Bonding and Reactivity

Computational chemistry provides powerful insights where experimental data is scarce. Using methods like Density Functional Theory (DFT), one can calculate the optimized molecular geometry, electron distribution, and orbital energies.

-

Electrostatic Potential (ESP) Map: An ESP map would reveal the electron-rich and electron-poor regions of the molecule. The most negative potential (red) would be localized on the oxygen atoms of the carboxylic acid group, indicating their role as hydrogen bond acceptors and sites of deprotonation. The area around the acidic proton would be highly positive (blue). The halogen atoms would create a complex potential surface on the ring, influencing how the molecule interacts with biological targets.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO is typically located on the electron-rich aromatic π-system, while the LUMO is often centered on the π* orbitals of the ring and the carbonyl group. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Conclusion and Future Outlook

2-Chloro-3,6-difluorophenylacetic acid is a molecule whose properties are defined by the powerful electron-withdrawing nature of its three halogen substituents. This guide has elucidated its probable structure and the fundamental electronic effects that govern its bonding and reactivity. The outlined synthetic and analytical workflows provide a practical framework for its application in research and development. As a versatile building block, a deeper understanding of its molecular characteristics is essential for the rational design of next-generation pharmaceuticals and advanced materials. Further experimental work to determine its crystal structure and to quantify its reactivity would be invaluable to the scientific community.

References

A comprehensive list of all sources cited in this document.

-

Sinfoo Biotech. 2-chloro-3,6-difluorophenylacetic acid, (CAS# ). [Link]

-

Chemsrc. 2,5-Difluorophenylacetic acid | CAS#:85068-27-5. [Link]

- Google Patents.

-

PubChem. 2,6-Difluorophenylacetic acid | C8H6F2O2 | CID 123585. [Link]

-

ResearchGate. A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. [Link]

-

PubChem. Chlorodifluoroacetic acid | C2HClF2O2 | CID 66154. [Link]

-

PubMed. Computational prediction of active sites and ligands in different AHL quorum quenching lactonases and acylases. [Link]

-

Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]

-

Wikipedia. Phenylacetic acid. [Link]

-

Aakash Institute. Effect of Halogens on Benzene Ring. [Link]

-

MDPI. Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. [Link]

- Google Patents.

-

Chemistry Stack Exchange. The role of halogens in electrophilic aromatic substitution. [Link]

-

MDPI. Computational Analysis of Histamine Protonation Effects on H1R Binding. [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Thieme Chemistry. Recent Advances in the Synthetic Application of Difluorocarbene. [Link]

-

Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

- Google Patents.

-

MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-chloro-3,6-difluorophenylacetic acid,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. Effect of Halogens on Benzene Ring - Directive Influence of substituent, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3,6-difluorophenylacetic acid

Introduction: Elucidating the Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 2-Chloro-3,6-difluorophenylacetic acid, a halogenated aromatic carboxylic acid, represents a class of compounds with significant potential as a versatile building block in the synthesis of pharmacologically active molecules and advanced materials. Its chemical reactivity and biological activity are intrinsically linked to its three-dimensional structure and electronic properties. Therefore, a comprehensive spectroscopic analysis is not merely a procedural step but a fundamental necessity to ensure identity, purity, and a deep understanding of its chemical behavior.

Molecular Structure and Expected Spectroscopic Features

The structure of 2-Chloro-3,6-difluorophenylacetic acid, with its unique substitution pattern on the phenyl ring and the carboxylic acid moiety, presents a rich tapestry of spectroscopic features waiting to be unraveled.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids and will likely yield a strong signal for the molecular ion. Electron ionization (EI) can also be used and will provide more extensive fragmentation information.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to obtain detailed structural information.

Infrared (IR) Spectroscopy: Probing the Vibrational Modes of Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an excellent tool for identifying the functional groups present in a molecule.

Expected IR Absorption Bands

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed between 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹. [1]* C=O Stretch (Carbonyl): A strong, sharp absorption band between 1700-1725 cm⁻¹ is characteristic of the carbonyl group of a saturated carboxylic acid. [2]Dimerization can shift this band to a slightly lower wavenumber.

-

C-O Stretch: A medium intensity band for the C-O single bond stretch is expected in the 1210-1320 cm⁻¹ region. [2]* C-F Stretch: Strong absorption bands due to the C-F stretching vibrations are expected in the fingerprint region, typically between 1000-1400 cm⁻¹.

-

C-Cl Stretch: A medium to strong absorption band for the C-Cl stretch is expected in the range of 600-800 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Summary of Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Broad singlet (~10-13 ppm, -COOH), Singlet (~3.6-4.0 ppm, -CH₂-), Complex multiplets (aromatic region, -ArH) |

| ¹³C NMR | Signal at ~170-180 ppm (-C=O), 6 aromatic signals (with C-F coupling), Signal at ~35-45 ppm (-CH₂-) |

| ¹⁹F NMR | Two distinct multiplets for the two non-equivalent fluorine atoms |

| Mass Spectrometry | Molecular ion peak with a characteristic M+2 isotopic pattern for chlorine. Fragments corresponding to the loss of -COOH, CO₂, and -CH₂COOH. |

| Infrared Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), Strong C=O stretch (~1700-1725 cm⁻¹), Strong C-F stretches (1000-1400 cm⁻¹), C-Cl stretch (600-800 cm⁻¹) |

Conclusion

References

-

PubChem. 2,6-Difluorophenylacetic acid. [Link]

-

PubChem. Chlorodifluoroacetic acid. [Link]

-

Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162–1167. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

Application Note: A Proposed Experimental Protocol for the Synthesis of 2-Chloro-3,6-difluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Rationale

Substituted phenylacetic acids are crucial building blocks in the synthesis of a wide array of pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of 2-Chloro-3,6-difluorophenylacetic acid, featuring a combination of halogen atoms, suggests its potential as a key intermediate for novel therapeutics with tailored electronic and lipophilic properties. The fluorine atoms can enhance metabolic stability and binding affinity, while the chlorine atom provides an additional vector for chemical modification.

The synthetic route detailed herein is a logical and practical approach, commencing from the commercially available starting material, 1-chloro-2,5-difluorobenzene. The chosen pathway is designed for clarity, efficiency, and scalability, drawing upon established methodologies for analogous chemical transformations.

Proposed Overall Synthetic Scheme

The synthesis is proposed as a three-step sequence:

-

Step 1: Friedel-Crafts Acylation of 1-chloro-2,5-difluorobenzene to yield 1-(2-chloro-3,6-difluorophenyl)ethan-1-one.

-

Step 2: Willgerodt-Kindler Reaction to convert the intermediate acetophenone into 2-(2-chloro-3,6-difluorophenyl)-1-morpholinoethanethione.

-

Step 3: Hydrolysis of the resulting thiomorpholide to afford the final product, 2-Chloro-3,6-difluorophenylacetic acid.

Visualization of the Synthetic Workflow

The Synthetic Chemist's Guide to 2-Chloro-3,6-difluorophenylacetic acid: A Versatile Building Block

Abstract: 2-Chloro-3,6-difluorophenylacetic acid (CAS No. 261762-52-1) is a highly functionalized aromatic building block with significant potential in organic synthesis, particularly for the construction of novel pharmaceutical and agrochemical agents.[1] The strategic placement of chloro and fluoro substituents on the phenyl ring imparts unique electronic properties and provides multiple handles for diverse chemical transformations. This guide offers a comprehensive overview of this compound, including a plausible synthetic route and detailed application notes and protocols for its use in key synthetic transformations. The protocols provided are based on established chemical principles and analogous reactions, serving as a robust starting point for researchers in drug discovery and development.

Introduction: The Power of Polysubstitution in Molecular Design

The incorporation of halogen atoms, particularly fluorine and chlorine, is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's pKa, metabolic stability, and binding affinity. The larger chlorine atom serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions. 2-Chloro-3,6-difluorophenylacetic acid combines these features, presenting a scaffold with a rich potential for derivatization.

Proposed Synthesis of 2-Chloro-3,6-difluorophenylacetic acid

While a specific, detailed synthesis for 2-Chloro-3,6-difluorophenylacetic acid is not extensively documented in readily available literature, a plausible and logical synthetic pathway can be constructed from known precursors such as 2-chloro-6-fluorotoluene. This multi-step synthesis leverages well-established organic transformations.

Synthetic Workflow Diagram:

Caption: Proposed synthetic route to 2-Chloro-3,6-difluorophenylacetic acid.

A plausible route begins with the oxidation of 2-chloro-6-fluorotoluene to 2-chloro-6-fluorobenzaldehyde.[2] Subsequent electrophilic fluorination would yield 2-chloro-3,6-difluorobenzaldehyde, which can then be oxidized to the corresponding benzoic acid. Finally, a one-carbon homologation, such as the Arndt-Eistert synthesis, would furnish the target 2-Chloro-3,6-difluorophenylacetic acid.[3][4]

Application Notes and Protocols

The true value of 2-Chloro-3,6-difluorophenylacetic acid lies in its utility as a versatile building block. The carboxylic acid moiety can be readily transformed into a variety of functional groups, while the chloro- and fluoro-substituted aromatic ring offers sites for further derivatization.

Amide Bond Formation: Accessing Bioactive Scaffolds

The formation of an amide bond is one of the most important reactions in medicinal chemistry.[5] 2-Chloro-3,6-difluorophenylacetic acid can be readily coupled with a wide range of primary and secondary amines using standard peptide coupling reagents.

Protocol: Amide Coupling with a Primary Amine

Reaction Scheme Diagram:

Sources

- 1. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 2. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 4. Arndt-Eistert Synthesis [organic-chemistry.org]

- 5. growingscience.com [growingscience.com]

Application Note: A Guide to the Esterification of 2-Chloro-3,6-difluorophenylacetic Acid

Abstract

This comprehensive guide provides detailed application notes and laboratory-scale protocols for the esterification of 2-Chloro-3,6-difluorophenylacetic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals. We explore three primary methodologies: the classic Fischer-Speier esterification, the high-reactivity acyl chloride intermediate pathway, and the mild, high-yield diazomethane-mediated methylation. The document delves into the mechanistic principles, experimental causality, and practical considerations for each method, offering researchers a robust framework for procedural selection and optimization. All protocols are designed as self-validating systems, supported by authoritative citations and comparative data to ensure scientific integrity and reproducibility.

Introduction and Strategic Considerations

Esters of 2-Chloro-3,6-difluorophenylacetic acid are valuable intermediates in organic synthesis. The parent carboxylic acid, however, presents unique challenges for esterification due to its specific chemical structure. The presence of three halogen substituents on the phenyl ring significantly influences the molecule's reactivity.

-

Electronic Effects: The chlorine and fluorine atoms are strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton.[1] This can be advantageous in certain acid-catalyzed reactions but may affect the nucleophilicity of the carboxylate if deprotonated.

-

Steric Hindrance: The presence of a chlorine atom at the ortho (C2) position introduces steric bulk around the carboxylic acid group. This spatial obstruction can impede the approach of an alcohol, potentially slowing down reaction rates, particularly with bulky alcohols.[2][3]

The choice of esterification method is therefore a critical decision, balancing the need for sufficient reactivity to overcome steric hindrance with the requirement for reaction conditions that do not promote unwanted side reactions. This guide details three field-proven methods, each with distinct advantages and operational windows.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, valued for its operational simplicity and use of inexpensive reagents.[4] It involves the direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.

Principle and Mechanism

This is an equilibrium-controlled process.[5] To achieve high yields of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol reactant, which also serves as the solvent, and/or by removing the water formed during the reaction.[4][6]

The reaction proceeds via a six-step mechanism often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4] The acid catalyst serves to protonate the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]

Caption: The PADPED mechanism of Fischer-Speier Esterification.

Advantages and Disadvantages

-

Advantages: Cost-effective, particularly for large-scale synthesis; procedurally straightforward.

-

Disadvantages: Reversible nature requires strategies to drive the reaction to completion; the use of strong acids and high temperatures (reflux) can be incompatible with sensitive functional groups; may be slow for sterically hindered acids like the target molecule.

Detailed Protocol: Synthesis of Methyl 2-Chloro-3,6-difluorophenylacetate

| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |

| 2-Chloro-3,6-difluorophenylacetic acid | 5.0 g | 1.0 | Starting material |

| Methanol (Anhydrous) | 50 mL | Large Excess | Reactant and solvent |

| Sulfuric Acid (Conc. H₂SO₄) | 0.5 mL | Catalytic | Catalyst |

| Reaction Temperature | Reflux (~65°C) | - | |

| Reaction Time | 4-8 hours | - | Monitor by TLC |

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-3,6-difluorophenylacetic acid (5.0 g).

-

Add anhydrous methanol (50 mL) to the flask and stir until the acid is fully dissolved.

-

Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.

-

Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to neutralize the acid catalyst, and finally with brine (30 mL).[6]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the product via vacuum distillation or column chromatography on silica gel if necessary.

Method 2: Esterification via Acyl Chloride Intermediate

This powerful two-step method circumvents the equilibrium limitations of the Fischer esterification. The carboxylic acid is first converted into a highly reactive acyl chloride, which then readily reacts with an alcohol to form the ester in an irreversible reaction.[8] This approach is particularly effective for sterically hindered substrates.

Principle and Mechanism

Step 1: Acyl Chloride Formation. The hydroxyl group of the carboxylic acid is replaced by a chloride atom using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[9]

Caption: Formation of an acyl chloride using thionyl chloride.

Step 2: Esterification. The resulting acyl chloride is a potent electrophile. It reacts rapidly with an alcohol, even at low temperatures, via a nucleophilic acyl substitution mechanism to furnish the ester. A weak base like pyridine is often added to scavenge the HCl produced.

Advantages and Disadvantages

-

Advantages: High yields, irreversible reaction, effective for sterically hindered and acid-sensitive substrates.

-

Disadvantages: Requires handling of hazardous and corrosive reagents (e.g., SOCl₂, HCl); two-step process adds procedural complexity.

Detailed Protocol: Synthesis of Ethyl 2-Chloro-3,6-difluorophenylacetate

| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |

| Step A: Acyl Chloride Formation | |||

| 2-Chloro-3,6-difluorophenylacetic acid | 5.0 g | 1.0 | Starting material |

| Thionyl Chloride (SOCl₂) | 3.0 mL | ~1.5 | Reagent and solvent |

| N,N-Dimethylformamide (DMF) | 1 drop | Catalytic | Catalyst |

| Reaction Temperature | Reflux (~76°C) | - | |

| Step B: Esterification | |||

| Ethanol (Anhydrous) | 10 mL | Large Excess | Nucleophile |

| Pyridine | 3 mL | ~1.5 | HCl scavenger |

| Reaction Temperature | 0°C to RT | - |

Step-by-Step Procedure:

-

Step A: In a fume hood, combine 2-Chloro-3,6-difluorophenylacetic acid (5.0 g), thionyl chloride (3.0 mL), and one drop of DMF in a round-bottom flask fitted with a reflux condenser and a gas outlet trap (to neutralize HCl and SO₂).

-

Heat the mixture to a gentle reflux for 1-2 hours. The reaction is complete when gas evolution ceases.

-

Allow the mixture to cool and remove the excess thionyl chloride by distillation or under reduced pressure. The crude 2-Chloro-3,6-difluorophenylacetyl chloride is used directly in the next step.

-

Step B: Dissolve the crude acyl chloride in a suitable anhydrous solvent like dichloromethane (20 mL) in a new flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of anhydrous ethanol (10 mL) and pyridine (3 mL).

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 1 hour.

-

Dilute the reaction mixture with dichloromethane (30 mL) and wash sequentially with water, 1M HCl solution (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester. Purify as needed.

Method 3: Methyl Esterification using (Trimethylsilyl)diazomethane

For the specific synthesis of methyl esters, diazomethane offers a nearly quantitative yield under exceptionally mild conditions.[10] However, diazomethane is a highly toxic and explosive gas, making it unsuitable for many labs. A significantly safer and more practical alternative is (trimethylsilyl)diazomethane (TMS-diazomethane), which is commercially available as a stable solution.[11]

Principle and Mechanism

The reaction involves the protonation of TMS-diazomethane by the carboxylic acid, followed by nucleophilic attack of the carboxylate anion on the resulting methyldiazonium species to yield the methyl ester and nitrogen gas.[12]

Caption: Simplified workflow for esterification with TMS-diazomethane.

Advantages and Disadvantages

-

Advantages: Extremely mild conditions (room temperature); high to quantitative yields; simple work-up (byproducts are gaseous or easily removed); excellent for sensitive and precious substrates.

-

Disadvantages: TMS-diazomethane is still a toxic reagent and must be handled with extreme care in a fume hood; limited to the synthesis of methyl esters.

Detailed Protocol & Critical Safety

CRITICAL SAFETY NOTICE: (Trimethylsilyl)diazomethane is very toxic by inhalation and may be fatal.[11] All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[11]

| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |

| 2-Chloro-3,6-difluorophenylacetic acid | 1.0 g | 1.0 | Starting material |

| Toluene | 10 mL | - | Solvent |

| Methanol | 2.5 mL | - | Co-solvent |

| TMS-diazomethane (2.0 M in hexanes) | ~2.6 mL | 1.1 | Reagent |

| Reaction Temperature | Room Temperature | - |

Step-by-Step Procedure:

-

Dissolve 2-Chloro-3,6-difluorophenylacetic acid (1.0 g) in a mixture of toluene (10 mL) and methanol (2.5 mL) in a flask with a stir bar.

-

While stirring at room temperature, add the 2.0 M solution of TMS-diazomethane dropwise. A yellow color will persist upon addition, and nitrogen gas will evolve.

-

Continue adding the reagent until a faint yellow color remains for 20-30 minutes, indicating the consumption of the carboxylic acid.

-

Stir the reaction for an additional 1 hour at room temperature.

-

Quench any excess TMS-diazomethane by carefully adding a few drops of acetic acid until the yellow color disappears.

-

The reaction mixture can be concentrated directly under reduced pressure to yield the methyl ester, which is often of sufficient purity for subsequent steps.

Method Comparison Summary

| Feature | Fischer-Speier Esterification | Acyl Chloride Method | TMS-Diazomethane Method |

| Principle | Acid-catalyzed equilibrium | Two-step, reactive intermediate | Mild, direct methylation |

| Key Reagents | Alcohol, Strong Acid (H₂SO₄) | SOCl₂, Alcohol, Base | TMS-diazomethane |

| Conditions | High Temp (Reflux) | Reflux, then 0°C to RT | Room Temperature |

| Reaction Time | Long (4-12 h) | Moderate (2-4 h) | Fast (1-2 h) |

| Yield | Moderate to Good | Very Good to Excellent | Excellent to Quantitative |

| Substrate Scope | Broad, but slow for hindered acids | Excellent for hindered acids | Methyl esters only |

| Key Advantage | Low cost, simple setup | High reactivity and yield | Very mild, clean reaction |

| Key Disadvantage | Equilibrium limited, harsh conditions | Hazardous reagents, two steps | Toxic reagent, cost |

Conclusion

The successful esterification of 2-Chloro-3,6-difluorophenylacetic acid can be achieved through several reliable methods.

-

For large-scale, cost-sensitive applications where the corresponding alcohol is inexpensive, Fischer-Speier esterification remains a viable option, provided the reaction is driven to completion.

-

When high yields are paramount or when dealing with sterically demanding alcohols, the acyl chloride intermediate pathway is the most robust and dependable choice.

-

For the rapid, small-scale synthesis of the methyl ester with minimal purification, TMS-diazomethane is unparalleled in its efficiency and mildness, though it demands stringent adherence to safety protocols.

The selection of the optimal method will ultimately depend on the specific project goals, including scale, purity requirements, available equipment, and the safety culture of the laboratory.

References

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

Srinivasan, K., et al. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society Open Science. [Link]

-

Alhassan, G., et al. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. AASCIT Journal of Chemistry. [Link]

-

Chemguide. (n.d.). Making acyl chlorides (acid chlorides). [Link]

-

Master Organic Chemistry. (2025). Diazomethane (CH2N2). [Link]

-

Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

-

Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. [Link]

-

University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Dakota State University. (n.d.). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. [Link]

-

A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

Application Notes and Protocols: Intramolecular Cyclization of 2-Chloro-3,6-difluorophenylacetic Acid

Introduction: The Strategic Importance of Halogenated Indanones in Drug Discovery

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The strategic introduction of halogen atoms, such as chlorine and fluorine, onto this framework can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. Lipophilicity, metabolic stability, and receptor binding affinity can all be fine-tuned through precise halogenation. 2-Chloro-3,6-difluorophenylacetic acid is a valuable starting material for the synthesis of polyhalogenated indanones, which are of significant interest in the development of novel therapeutics.[2]

This guide provides a detailed exploration of the intramolecular cyclization of 2-Chloro-3,6-difluorophenylacetic acid, with a primary focus on the scientifically robust and widely applicable intramolecular Friedel-Crafts acylation. We will delve into the mechanistic underpinnings of this transformation, discuss the critical role of the halogen substituents in directing the reaction's regioselectivity, and provide detailed, field-proven protocols for researchers in drug development and organic synthesis.

Mechanistic Insights: The Intramolecular Friedel-Crafts Acylation Pathway

The intramolecular Friedel-Crafts acylation is a powerful method for the formation of cyclic ketones from aromatic carboxylic acids.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism, wherein the aromatic ring acts as a nucleophile, attacking an electrophilic acylium ion generated in situ from the carboxylic acid moiety.[4]

The overall transformation can be visualized as follows:

Caption: General workflow for intramolecular Friedel-Crafts acylation.

The Decisive Role of Halogen Substituents in Regioselectivity

The substitution pattern on the phenyl ring of 2-Chloro-3,6-difluorophenylacetic acid is critical in determining the structure of the resulting indanone. In electrophilic aromatic substitution reactions like the Friedel-Crafts acylation, substituents on the aromatic ring exert directing effects.[5]

-

Halogens as Ortho, Para-Directors: Both chlorine and fluorine atoms are deactivating due to their inductive electron-withdrawing effect (-I), which makes the aromatic ring less nucleophilic compared to benzene. However, they are also ortho, para-directing due to the resonance donation of their lone pairs of electrons (+M).[5]

-

Predicting the Site of Cyclization: In the case of 2-Chloro-3,6-difluorophenylacetic acid, the intramolecular acylation must occur at one of the two available positions on the aromatic ring (C4 or C5). The directing effects of the existing halogen substituents will govern this choice.

-

Position 5: This position is ortho to the fluorine at C6 and meta to the chlorine at C2 and the fluorine at C3.

-

Position 4: This position is ortho to the fluorine at C3 and para to the fluorine at C6, and meta to the chlorine at C2.

-

Considering the ortho, para-directing nature of halogens, cyclization is strongly favored at the positions that are ortho or para to the existing fluorine and chlorine atoms. Both available positions for cyclization are ortho to a fluorine atom. However, the position para to a fluorine is generally more favored than the ortho position due to reduced steric hindrance. The cumulative directing influence of the three halogen substituents will ultimately determine the major product. Based on established principles, the formation of 4-Chloro-7-fluoro-1-indanone is the most probable outcome.

Experimental Protocols

The successful intramolecular cyclization of 2-Chloro-3,6-difluorophenylacetic acid to the corresponding indanone can be achieved using strong acid catalysts that act as both the activating and dehydrating agent. Below are two detailed protocols employing commonly used and effective reagents: Polyphosphoric Acid (PPA) and Eaton's Reagent.

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

Polyphosphoric acid is a viscous liquid that is a mixture of phosphoric acids and serves as an excellent reagent for intramolecular Friedel-Crafts acylations of carboxylic acids.[6][7]

Materials:

| Reagent/Solvent | Grade | Supplier |

| 2-Chloro-3,6-difluorophenylacetic acid | ≥98% | Oakwood Chemical |

| Polyphosphoric acid (PPA) | 115% H₃PO₄ basis | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | MilliporeSigma |

| Saturated sodium bicarbonate solution | ACS reagent grade | Fisher Scientific |

| Anhydrous magnesium sulfate | ≥99.5% | Acros Organics |

| Crushed Ice | - | - |

Equipment:

-

Round-bottom flask with a mechanical stirrer

-

Heating mantle with a temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a mechanical stirrer, add 2-Chloro-3,6-difluorophenylacetic acid (1.0 eq).

-

Addition of PPA: Carefully add polyphosphoric acid (approximately 10 times the weight of the starting material) to the flask. Caution: PPA is highly viscous and corrosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. The viscosity of the PPA will decrease upon heating, allowing for better mixing. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude indanone product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 4-Chloro-7-fluoro-1-indanone.

Protocol 2: Cyclization using Eaton's Reagent

Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, is a powerful and often more manageable alternative to PPA for Friedel-Crafts acylations.[6]

Materials:

| Reagent/Solvent | Grade | Supplier |

| 2-Chloro-3,6-difluorophenylacetic acid | ≥98% | Oakwood Chemical |

| Eaton's Reagent (7.7 wt % P₂O₅ in CH₃SO₃H) | - | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | MilliporeSigma |

| Saturated sodium bicarbonate solution | ACS reagent grade | Fisher Scientific |

| Anhydrous sodium sulfate | ≥99.0% | J.T. Baker |

| Crushed Ice | - | - |

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Stir plate with heating capabilities

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-3,6-difluorophenylacetic acid (1.0 eq) in a minimal amount of an inert solvent such as dichloromethane.

-

Addition of Eaton's Reagent: Slowly add Eaton's reagent (approximately 5-10 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as determined by TLC or HPLC analysis. Reaction times are typically in the range of 1-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extraction: Extract the mixture with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, followed by a wash with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure indanone product.

Data Presentation: Comparative Overview of Cyclization Conditions

| Parameter | Protocol 1: PPA | Protocol 2: Eaton's Reagent |

| Catalyst | Polyphosphoric Acid | Phosphorus pentoxide in Methanesulfonic Acid |

| Temperature | 80-100 °C | Room Temperature to 60 °C |

| Reaction Time | 2-4 hours | 1-3 hours |

| Work-up | Quenching on ice, extraction | Quenching on ice, extraction |

| Advantages | Readily available, cost-effective | Milder conditions, easier to handle than PPA |

| Disadvantages | High viscosity, requires heating | Corrosive, moisture-sensitive |

Visualization of the Proposed Cyclization

Caption: Proposed intramolecular Friedel-Crafts cyclization.

Conclusion and Future Perspectives

The intramolecular Friedel-Crafts acylation of 2-Chloro-3,6-difluorophenylacetic acid provides a reliable and direct route to the synthesis of novel, highly functionalized indanone scaffolds. The protocols detailed herein, utilizing either Polyphosphoric Acid or Eaton's Reagent, offer researchers robust and adaptable methods for accessing these valuable building blocks. A thorough understanding of the directing effects of the halogen substituents is paramount for predicting the regiochemical outcome of the cyclization. The resulting halogenated indanones are poised for further chemical modification, opening avenues for the development of new therapeutic agents with tailored pharmacological profiles.

References

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

- Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

- Andonian, A. (2015). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.

-

Organic Syntheses. (n.d.). Preparation of 2-substituted 1-indanones. Retrieved from [Link]

-

Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Directing effect in Intramolecular Friedel Crafts Alkylation. Retrieved from [Link]

- Gore, P. H. (1967). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 2259-2262.

-

ResearchGate. (2007). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

YouTube. (2020, May 25). Friedel-Crafts Acylation Mechanism | Organic Chemistry [Video]. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search for "intramolecular Friedel–Crafts cyclization". Retrieved from [Link]

-

Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). SCHEME Friedel-Craft acylation reaction of substituted phenylacetic.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzoannulen-7-ols. Retrieved from [Link]

-

Beilstein Archives. (n.d.). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes. Retrieved from [Link]

-